molecular formula C23H27N3O2 B11563149 N-[4-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]heptanamide

N-[4-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]heptanamide

Cat. No.: B11563149
M. Wt: 377.5 g/mol
InChI Key: HMSZCBUQFWRRMD-FHFGSIGTSA-N
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Description

N-[4-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]heptanamide is a complex organic compound characterized by its unique structure, which includes a hydrazone linkage and a phenylprop-2-en-1-ylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]heptanamide typically involves the condensation of a hydrazine derivative with an appropriate aldehyde or ketone. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]heptanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to an amine.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-[4-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]heptanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]heptanamide involves its interaction with specific molecular targets and pathways. The hydrazone linkage can interact with enzymes and proteins, potentially inhibiting their activity. The phenylprop-2-en-1-ylidene group may also play a role in binding to cellular receptors, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(pyrrolidine-1-carbonyl)phenyl]heptanamide
  • N-[4-(trans-4-aminocyclohexyl)phenyl]heptanamide

Uniqueness

N-[4-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]heptanamide is unique due to its specific hydrazone linkage and phenylprop-2-en-1-ylidene group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C23H27N3O2

Molecular Weight

377.5 g/mol

IUPAC Name

4-(heptanoylamino)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide

InChI

InChI=1S/C23H27N3O2/c1-2-3-4-8-13-22(27)25-21-16-14-20(15-17-21)23(28)26-24-18-9-12-19-10-6-5-7-11-19/h5-7,9-12,14-18H,2-4,8,13H2,1H3,(H,25,27)(H,26,28)/b12-9+,24-18+

InChI Key

HMSZCBUQFWRRMD-FHFGSIGTSA-N

Isomeric SMILES

CCCCCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C=C/C2=CC=CC=C2

Canonical SMILES

CCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC=CC2=CC=CC=C2

Origin of Product

United States

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